1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that combines a pyrrole ring with a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which this compound contains, have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given its broad biological activities, it can be inferred that the compound could have various effects at the molecular and cellular levels, such as inhibiting microbial growth, reducing inflammation, inhibiting viral replication, preventing fungal growth, acting as an antioxidant, inhibiting tumor growth, and inhibiting kinase activity .
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves a multi-step process. One common method includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic materials with specific electronic properties.
Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity and chemical properties.
Imidazo[1,2-a]pyridines: These compounds also contain a fused heterocyclic ring system and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-15-4-10-18(11-5-15)26(24,25)23-14-13-22-12-2-3-19(22)20(23)16-6-8-17(21)9-7-16/h2-12,20H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLXRIDKLZKBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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